molecular formula C17H15BrN2OS B2982288 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 315707-33-6

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2982288
CAS No.: 315707-33-6
M. Wt: 375.28
InChI Key: LAXSLJCEEJYGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative supplied for research purposes. Thiazole-containing compounds are a significant area of investigation in medicinal chemistry due to their broad pharmacological potential. Scientific literature on closely related 4-(4-bromophenyl)thiazol-2-amine derivatives has demonstrated promising in vitro biological activities, including antimicrobial effects against pathogenic bacteria and fungi, as well as anticancer activity against human breast adenocarcinoma cell lines (MCF7) . The presence of the 4-bromophenyl moiety directly attached to the thiazole ring is a key structural feature associated with these observed bioactivities . Researchers are particularly interested in such compounds to overcome challenges like microbial resistance and the side effects of existing chemotherapeutic agents . The molecular structure of this compound features a thiazole core—a heterocycle containing both sulfur and nitrogen atoms—which is a common pharmacophore in several marketed drugs . This product is intended for research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for drug discovery. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXSLJCEEJYGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The bromophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. For example, 4-bromophenyl and 4-ethoxyphenyl groups can be attached to the thiazole ring using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key References
Target Compound R1: 4-Bromophenyl, R2: 4-Ethoxy N/A N/A
N-(3,4,5-Trimethoxyphenyl) analog R1: 4-Bromophenyl, R2: 3,4,5-Trimethoxy 144–146 82
N-[4-(4-Nitrophenoxy)phenyl] analog R1: 4-Fluorophenyl, R2: 4-Nitrophenoxy N/A N/A
TH-644 (Hydrobromide salt) R1: 3-Fluoro-4-methoxyphenyl, R2: 4-Phenoxy N/A N/A
4-Biphenyl derivatives R1: 4-Biphenyl, R2: Pyridin-2-amine N/A 70–85

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance antimicrobial activity but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups improve anticancer activity by increasing lipophilicity and tubulin-binding affinity .
  • Biphenyl Extensions : Compounds like N-[4-(4'-fluorobiphenyl)-1,3-thiazol-2-yl]pyridin-2-amine show enhanced antiproliferative activity due to extended π-systems .
Antimicrobial Activity
  • The 4-(4-bromophenyl)-thiazol-2-amine core exhibits broad-spectrum activity against Staphylococcus aureus and Escherichia coli .
  • Nitro and Fluoro Analogs: N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated superior anthelmintic and antibacterial potency compared to methoxy derivatives .
Anticancer Activity
  • Tubulin Inhibitors : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) inhibited tubulin polymerization (IC$_{50}$ = 1.2 µM) and arrested the G2/M phase in cancer cells .
  • ADME Profile : Bromophenyl derivatives showed favorable pharmacokinetic properties, with moderate LogP values (2.5–3.8) and high gastrointestinal absorption .
Anti-Inflammatory Activity

Structure-Activity Relationship (SAR)

Position of Substituents : Methoxy/ethoxy groups at the para-position of the aryl amine enhance tubulin binding, while meta-substitution reduces activity .

Halogen Effects : Bromine at the 4-position of the thiazole ring improves antimicrobial potency but may increase cytotoxicity .

Hybrid Structures : Biphenyl-thiazole hybrids (e.g., 4'-fluorobiphenyl derivatives) balance lipophilicity and target affinity, improving antiproliferative activity .

Biological Activity

The compound 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C23H22BrN5O2S2
  • Molecular Weight : 544.49 g/mol
  • SMILES Notation : CCOc1ccc(cc1)-c1nnc(SCC(=O)Nc2nc(cs2)-c2ccc(Br)cc2)n1CC

Synthesis

The synthesis of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine involves several steps, including the reaction of appropriate phenyl derivatives with thiazole intermediates. The synthetic pathway typically follows a multi-step process that can be optimized for yield and purity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives, including 4-(4-bromophenyl)-thiazol-2-amine derivatives. The compounds were tested against a range of microbial strains using a turbidimetric method. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting that modifications in the thiazole structure could enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine was assessed using the MCF7 breast cancer cell line via the Sulforhodamine B (SRB) assay. The compound exhibited notable cytotoxic effects with IC50 values suggesting effectiveness in inhibiting cancer cell proliferation. The structure-activity relationship analysis indicated that the presence of both bromine and ethoxy groups significantly contributes to its antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as bromine enhances biological activity.
  • Phenyl Substituents : Variations in the phenyl ring, such as ethoxy or methoxy substitutions, affect the potency and selectivity against different cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a recent study published in BMC Chemistry, a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Among these, compounds bearing the 4-bromophenyl group demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Activity in MCF7 Cells

Another study focused on the anticancer properties of thiazole derivatives against MCF7 cells. The results showed that compounds similar to 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine exhibited IC50 values ranging from 1.7 to 38 nM across various cancer cell lines, indicating strong antiproliferative effects. Notably, some derivatives were found to be significantly more potent than established chemotherapeutic agents like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.